molecular formula C15H9N3O B7472825 2-Quinazolin-4-yloxybenzonitrile

2-Quinazolin-4-yloxybenzonitrile

Cat. No.: B7472825
M. Wt: 247.25 g/mol
InChI Key: JLYVIZGDHDPLPR-UHFFFAOYSA-N
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Description

2-Quinazolin-4-yloxybenzonitrile is a compound that belongs to the class of quinazoline derivatives Quinazoline and its derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinazolin-4-yloxybenzonitrile typically involves the reaction of 2-aminobenzonitrile with an appropriate quinazoline derivative. One common method involves the use of a metal catalyst, such as copper or palladium, to facilitate the coupling reaction between the two components. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route used .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as those used in laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as chromatography, can help ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Quinazolin-4-yloxybenzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the specific substituents introduced during the reactions.

Mechanism of Action

The mechanism of action of 2-Quinazolin-4-yloxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4-one: A closely related compound with similar biological activities, often used as a reference compound in studies involving quinazoline derivatives.

    2-Aminobenzonitrile: A precursor in the synthesis of 2-Quinazolin-4-yloxybenzonitrile, also studied for its own biological activities.

    Quinoxalino[2,1-b]quinazolin-12-one:

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This uniqueness can lead to different biological activities and potential therapeutic applications compared to other similar compounds .

Properties

IUPAC Name

2-quinazolin-4-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O/c16-9-11-5-1-4-8-14(11)19-15-12-6-2-3-7-13(12)17-10-18-15/h1-8,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYVIZGDHDPLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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